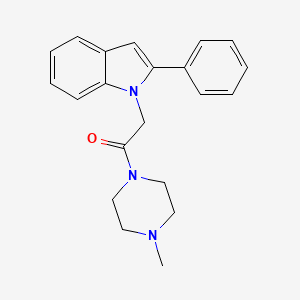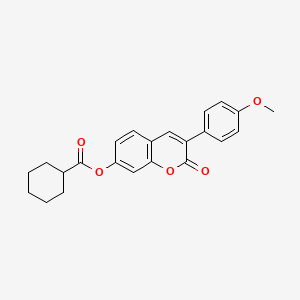![molecular formula C29H40N2O6 B11151632 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide](/img/structure/B11151632.png)
2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and coumarin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps:
Synthesis of 7-hydroxy-4-methylcoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Formation of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: This involves the esterification of 7-hydroxy-4-methylcoumarin with hexanoic acid.
Synthesis of 4A-hydroxy-decahydroisoquinoline: This can be synthesized through the hydrogenation of isoquinoline in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the synthesized intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to the presence of coumarin and isoquinoline moieties.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as an anti-cancer agent, it might inhibit specific enzymes or receptors involved in cell proliferation. The coumarin moiety could interact with DNA or proteins, while the isoquinoline part might inhibit certain signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Such as warfarin and dicoumarol, which are known for their anticoagulant properties.
Isoquinoline Derivatives: Such as papaverine and berberine, which have various pharmacological effects.
Uniqueness
N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its combined structure of coumarin and isoquinoline, which may offer a synergistic effect in its biological activity.
Propiedades
Fórmula molecular |
C29H40N2O6 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C29H40N2O6/c1-3-4-5-6-10-24-20(2)23-12-11-22(16-25(23)37-28(24)34)36-19-26(32)30-17-27(33)31-15-14-29(35)13-8-7-9-21(29)18-31/h11-12,16,21,35H,3-10,13-15,17-19H2,1-2H3,(H,30,32) |
Clave InChI |
FJBHSKLJPWEHOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {4,8-dimethyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11151562.png)
![7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11151571.png)
![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11151573.png)
![2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B11151575.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11151587.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11151589.png)
![5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11151591.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11151605.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B11151606.png)
![trans-4-({[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11151609.png)
![1-ethyl-7-methyl-4-oxo-N-[2-(thiomorpholin-4-ylcarbonyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11151613.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11151615.png)
